

Afzelechin 3-O-xyloside: A Technical Overview of its Physicochemical Properties

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Compound of Interest		
Compound Name:	Afzelechin 3-O-xyloside	
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This technical guide provides a comprehensive overview of the known physical and chemical properties of **Afzelechin 3-O-xyloside**, a naturally occurring flavonoid glycoside. Due to the limited availability of specific experimental data for **Afzelechin 3-O-xyloside**, this document also includes relevant information on its aglycone, (+)-afzelechin, to provide a more complete contextual understanding.

Physicochemical Properties

Afzelechin 3-O-xyloside is a powder at room temperature and has been isolated from the barks of Cassipourea gerrardii.[1] It is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1]

Ouantitative Data for Afzelechin 3-O-xyloside

Property	Value	Source
Molecular Weight	406.38 g/mol	[1]
Molecular Formula	C20H22O9	
Physical Description	Powder	[1]

Quantitative Data for the Aglycone, (+)-Afzelechin



For comparative purposes, the following table summarizes the known physical and chemical properties of the aglycone, (+)-afzelechin.

Property	Value	Source
Molecular Weight	274.27 g/mol	[2]
Molecular Formula	C15H14O5	[2]
Melting Point	221-222 °C (decomposes)	[3]
Specific Optical Rotation [α] ²⁰ _D	+20.6° (c=5, acetone/water)	[3]

Spectroscopic Data

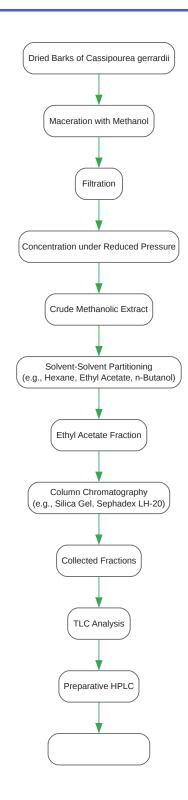
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for **Afzelechin 3-O-xyloside** are not readily available in the public domain. However, spectral data for the aglycone, (+)-afzelechin, has been reported and can serve as a reference for the flavonoid backbone.

Reported spectral data for (+)-afzelechin includes ¹H-NMR, ¹³C-NMR, and mass spectrometry data.[2][4]

Experimental Protocols

Detailed experimental protocols for the isolation and purification of **Afzelechin 3-O-xyloside** from Cassipourea gerrardii are not explicitly described in the available literature. However, a general workflow for the isolation of flavonoid glycosides from plant material can be conceptualized as follows:





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General workflow for flavonoid glycoside isolation.

Biological Activity and Signaling Pathways

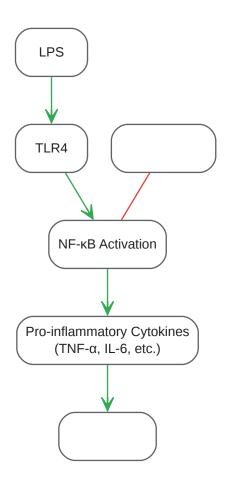


Specific studies on the biological activity and associated signaling pathways of **Afzelechin 3-O-xyloside** are currently lacking in the scientific literature. However, its aglycone, (+)-afzelechin, has been shown to possess anti-inflammatory and antioxidant properties.[5][6][7]

Anti-inflammatory Activity of (+)-Afzelechin

(+)-Afzelechin has been demonstrated to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs) and in a mouse model of LPS-induced lung injury.[5] The anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]

The proposed mechanism involves the following steps:



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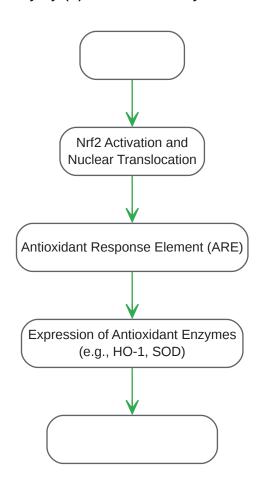
Inhibition of the NF-kB pathway by (+)-afzelechin.



Antioxidant Activity of (+)-Afzelechin

The antioxidant activity of flavan-3-ols like afzelechin is well-documented and is attributed to their ability to scavenge free radicals and chelate transition metals.[6] Furthermore, (+)-afzelechin has been shown to upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[5][6] This pathway is a key regulator of cellular defense against oxidative stress.

The activation of the Nrf2 pathway by (+)-afzelechin likely involves the following:



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Activation of the Nrf2 antioxidant pathway by (+)-afzelechin.

It is important to note that the glycosylation of flavonoids can significantly impact their bioavailability and biological activity. Therefore, the biological properties of (+)-afzelechin may not be directly extrapolated to **Afzelechin 3-O-xyloside**. Further research is required to elucidate the specific pharmacological effects of this xyloside derivative.



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References

- 1. Afzelechin 3-O-xyloside | CAS:512781-45-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. Afzelechin | C15H14O5 | CID 442154 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Afzelechin (FDB002779) FooDB [foodb.ca]
- 4. iiste.org [iiste.org]
- 5. KoreaMed [koreamed.org]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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